N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide
Description
Chemical Classification and Structural Significance of Pyrimidine Derivatives
Pyrimidine derivatives constitute one of the most significant classes of nitrogen-containing heterocyclic compounds in modern pharmaceutical chemistry, distinguished by their six-membered aromatic ring structure containing two nitrogen atoms at the 1 and 3 positions. These compounds are classified as polyunsaturated six-membered aromatic heterocyclic compounds, where the nitrogen atoms are positioned meta to each other within the ring system. The fundamental pyrimidine scaffold, also known as 1,3-diazine or meta-diazine, serves as the structural foundation for an extensive array of biologically active molecules. The classification of pyrimidine derivatives extends beyond simple structural considerations to encompass their functional roles as essential components of nucleic acids, where they appear as thymine, cytosine, and uracil in deoxyribonucleic acid and ribonucleic acid respectively.
The structural significance of pyrimidine derivatives in medicinal chemistry cannot be overstated, as these compounds demonstrate remarkable versatility in their ability to interact with diverse biological targets. The pyrimidine ring system exhibits unique electronic properties that facilitate specific interactions with enzymes, genetic materials, and various cellular components. This heterocyclic framework provides an ideal scaffold for drug development due to its inherent stability, favorable pharmacokinetic properties, and capacity for extensive structural modification through substitution at various positions. The aromatic nature of the pyrimidine ring contributes to its ability to participate in pi-pi stacking interactions and hydrogen bonding, which are crucial for molecular recognition processes in biological systems.
| Structural Parameter | Value | Significance |
|---|---|---|
| Ring Size | 6 atoms | Optimal for aromatic stability |
| Nitrogen Positions | 1, 3 | Meta-diazine configuration |
| Aromaticity | Fully aromatic | Enhanced stability and reactivity |
| Heteroatom Content | 2 nitrogen atoms | Increased polarity and hydrogen bonding capacity |
| Electronic Distribution | Electron-deficient | Facilitates nucleophilic substitution reactions |
The chemical classification of this compound places it within the broader category of substituted pyrimidines, specifically as a 2,4-disubstituted derivative bearing an ethylamino group at position 4 and a complex anilinyl substituent at position 2. This particular substitution pattern represents a sophisticated approach to molecular design, where multiple functional groups are strategically positioned to enhance both selectivity and potency. The presence of the ethylamino substituent at position 4 introduces basic character to the molecule, while the methyl group at position 6 provides steric hindrance that can influence binding selectivity. The phenylpropanamide moiety attached through the 2-position amino linkage extends the molecular framework, potentially enabling additional intermolecular interactions with target proteins or enzymes.
Historical Context of Substituted Pyrimidines in Medicinal Chemistry
The historical development of pyrimidines in medicinal chemistry traces its origins to the late 19th century, when Grimaux first reported the laboratory synthesis of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride in 1879. This seminal work marked the beginning of systematic pyrimidine chemistry, although pyrimidine derivatives such as alloxan had been known since the early 19th century. The systematic study of pyrimidines was significantly advanced by Pinner in 1884, who developed methods for synthesizing derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885. The successful preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The emergence of pyrimidine derivatives as significant therapeutic agents gained momentum during World War II, when researchers developed compounds such as proguanil, a pyrimidine derivative that showed remarkable success in treating malaria. This breakthrough led to intensive research into the chemical class and contributed to the development of sulfadoxine-pyrimethamine, which became an important antimalarial combination therapy. The success of these early pyrimidine-based drugs demonstrated the therapeutic potential of this heterocyclic system and established a foundation for subsequent drug discovery efforts. Throughout the latter half of the 20th century, pyrimidine derivatives continued to emerge as important pharmaceutical agents, with researchers recognizing their unique ability to mimic natural nucleobases and interact with nucleic acid-related processes.
The modern era of pyrimidine drug development has been characterized by an increasingly sophisticated understanding of structure-activity relationships and the development of highly selective compounds targeting specific biological pathways. Contemporary research has revealed that the position of substituents on the pyrimidine nucleus greatly influences biological activities, leading to more rational approaches to drug design. Recent decades have witnessed the approval of numerous pyrimidine-containing drugs for various therapeutic indications, including anticancer agents, antiviral medications, and compounds targeting specific enzyme systems. The development of compounds such as osimertinib for non-small cell lung cancer and ribociclib for breast cancer has demonstrated the continued relevance of pyrimidine derivatives in addressing unmet medical needs.
| Era | Key Developments | Representative Compounds | Therapeutic Applications |
|---|---|---|---|
| 1879-1900 | Initial synthesis methods | Barbituric acid | Basic research |
| 1940s | World War II developments | Proguanil | Antimalarial therapy |
| 1950s-1970s | Nucleoside analogs | Various nucleoside derivatives | Antiviral and anticancer |
| 1980s-2000s | Structure-activity studies | Diversified pyrimidine drugs | Multiple therapeutic areas |
| 2000s-Present | Targeted therapy | Osimertinib, Ribociclib | Precision medicine |
Positional Analysis of Ethylamino and Methyl Substituents in Heterocyclic Systems
The strategic placement of substituents on the pyrimidine ring system represents a critical aspect of molecular design, with each position offering distinct opportunities for modulating biological activity and pharmacological properties. In this compound, the ethylamino group occupies position 4 of the pyrimidine ring, while a methyl group is positioned at the 6-position. This substitution pattern creates a unique electronic and steric environment that influences both the compound's physicochemical properties and its potential interactions with biological targets. The position 4 ethylamino substituent introduces basic character to the molecule, which can facilitate hydrogen bonding interactions and influence the compound's protonation state under physiological conditions.
The ethylamino group at position 4 represents a particularly significant structural feature, as this position is known to be highly influential in determining the biological activity of pyrimidine derivatives. The presence of the ethyl group attached to the amino nitrogen provides additional lipophilic character compared to a simple amino substituent, potentially enhancing membrane permeability and cellular uptake. Furthermore, the ethylamino group can participate in both hydrogen bond donation and acceptance, expanding the range of potential intermolecular interactions with target proteins. The electron-donating nature of the ethylamino group also influences the electronic distribution within the pyrimidine ring, potentially affecting the compound's reactivity and binding characteristics.
The methyl substituent at position 6 serves multiple structural and functional purposes within the molecular framework. This position is adjacent to one of the ring nitrogen atoms, creating a steric environment that can influence the compound's conformational preferences and binding selectivity. The methyl group provides moderate steric hindrance that may prevent certain unfavorable interactions while maintaining sufficient access for productive binding to target sites. Additionally, the electron-donating nature of the methyl group contributes to the overall electronic distribution within the pyrimidine ring, potentially enhancing the nucleophilicity of nearby nitrogen atoms and influencing the compound's reactivity profile.
| Substituent Position | Functional Group | Electronic Effect | Steric Effect | Potential Biological Impact |
|---|---|---|---|---|
| Position 2 | Anilinyl linkage | Electron-donating | Moderate bulk | Enhanced protein interactions |
| Position 4 | Ethylamino | Strong electron-donating | Low-moderate bulk | Hydrogen bonding, basicity |
| Position 6 | Methyl | Weak electron-donating | Low bulk | Selectivity enhancement |
The combined effect of these substituents creates a sophisticated molecular architecture that balances multiple design considerations including potency, selectivity, and pharmacokinetic properties. The ethylamino group at position 4 and methyl group at position 6 work synergistically to create an asymmetric substitution pattern that breaks the inherent symmetry of the pyrimidine ring system. This asymmetry is often beneficial for biological activity, as it can enhance selectivity by providing unique binding orientations that favor interaction with specific target sites while minimizing off-target effects. The strategic placement of these substituents reflects modern approaches to medicinal chemistry, where each structural modification is carefully considered for its potential impact on the compound's overall therapeutic profile.
Properties
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-15(22)19-12-6-8-13(9-7-12)20-16-18-11(3)10-14(21-16)17-5-2/h6-10H,4-5H2,1-3H3,(H,19,22)(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUBRCFXBNAMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide typically involves the following steps:
Formation of the pyrimidine core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials such as ethylamine and methylpyrimidine derivatives.
Coupling with phenylpropanamide: The final step involves coupling the aminopyrimidine intermediate with a phenylpropanamide derivative under suitable reaction conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Propanamide Derivatives
Compound 12f : N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide
- Structural Differences: Replaces the pyrimidine-ethylamino group with a piperidine-ethoxy linker.
- Physical Properties : Melting point 116.8–117.8°C; yield 61.9% .
- Implications: The bulkier piperidine group may reduce solubility compared to the target compound’s ethylamino substituent.
Compound 12g : 3-phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide
- Structural Differences : Substitutes the pyrimidine with a pyrrolidine-ethoxy linker.
- Physical Properties : Higher melting point (163.6–165.5°C) than 12f; yield 58.1% .
PROTAC-Linked Pyrimidine Derivatives ()
The PROTAC derivative N-(4-((4-((2-(2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethyl)(methyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide shares a pyrimidine-amino-phenyl scaffold but includes:
- A PEG-like chain for proteolysis-targeting chimera (PROTAC) functionality.
- A dioxopiperidine-dioxoisoindolinyl group for E3 ligase recruitment.
- Implications : The extended PEG chain enhances solubility and bioavailability, whereas the target compound’s simpler structure may prioritize membrane permeability .
Fluorophenyl- and Methoxyphenyl-Substituted Pyrimidines ()
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine:
Sulfonamide Propanamide Derivatives ()
Examples include (2R)-2-(4-{[(4-(trifluoromethyl)phenyl]sulfonyl}amino) phenyl]propanamide:
- Structural Differences: Replaces the pyrimidine-amino-phenyl group with a sulfonamide linkage.
- Biological Activity : Targets CXCR2 receptors, with IC₅₀ values ranging from 50–75 μM .
- Implications : Sulfonamide groups improve binding to charged residues in receptors, whereas pyrimidine-based compounds may favor hydrophobic interactions.
Key Comparative Insights
Physical and Chemical Properties
- Solubility: The target compound’s ethylamino group likely improves water solubility compared to bulkier piperidine/pyrrolidine derivatives (e.g., 12f, 12g) .
- Thermal Stability : Higher melting points in pyrrolidine derivatives (e.g., 12g) suggest stronger crystalline packing than the target compound’s pyrimidine core.
Biological Activity
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide, also known as a pyrimidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring, an ethylamino group, and a phenyl moiety. Its molecular formula is with a molecular weight of approximately 373.41 g/mol. The structural representation is critical for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N5O |
| Molecular Weight | 373.41 g/mol |
| CAS Number | 923257-65-2 |
1. Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in cancer progression. For instance, it may act as an inhibitor of certain kinases that are crucial for cell signaling pathways associated with tumor growth and proliferation. This inhibition can lead to reduced cell viability in various cancer cell lines.
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the microorganisms.
3. Cytotoxicity in Cancer Cell Lines
Studies have demonstrated that this compound shows significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound's effectiveness can be attributed to its ability to induce apoptosis and inhibit proliferation.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound against various human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it significantly inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Study 3: Mechanistic Insights
Mechanistic studies conducted using flow cytometry showed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a mechanism underlying its cytotoxic effects.
Q & A
Q. What are the optimal synthetic routes for N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide, and how can low yields be addressed?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling pyrimidine intermediates with substituted phenylpropanamide groups. For example, a reflux method using guanidine nitrate and lithium hydroxide in ethanol/water mixtures can facilitate cyclization and amide bond formation . To address low yields (<40% in some cases), optimize reaction conditions by:
- Adjusting stoichiometry of reactants (e.g., 1:1 molar ratio of amine to carbonyl chloride).
- Using catalysts like DMAP (dimethylaminopyridine) to accelerate amidation.
- Purifying intermediates via column chromatography (silica gel, ethyl acetate/petroleum ether) to minimize side products .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Employ a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., pyrimidine protons at δ 6.5–8.0 ppm, ethylamino groups at δ 1.2–1.4 ppm) and coupling constants .
- ESI-MS : Verify molecular weight (e.g., [M-H]⁻ peak at m/z ~360–420) .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., ±0.3% deviation) .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .
Q. What strategies improve solubility for in vitro assays?
Methodological Answer: The compound’s solubility is influenced by its hydrophobic pyrimidine and phenyl groups. To enhance aqueous solubility:
- Introduce polar co-solvents (e.g., DMSO ≤1% v/v) in biological buffers.
- Synthesize hydrochloride salts by treating the free base with HCl in ethanol .
- Modify the propanamide side chain with hydrophilic groups (e.g., hydroxyl or sulfonyl) while monitoring bioactivity retention .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to target enzymes?
Methodological Answer: Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations:
- Target Selection : Prioritize enzymes with conserved pyrimidine-binding pockets (e.g., phosphodiesterases, kinases) .
- Docking Parameters : Apply AMBER force fields and solvation models (e.g., TIP3P) to simulate binding.
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How do structural modifications impact biological activity, and how can contradictions in SAR data be resolved?
Methodological Answer:
- SAR Analysis : Replace substituents systematically (e.g., ethylamino → propylamino, methyl → trifluoromethyl) and test in vitro. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Addressing Contradictions : If a modification increases potency in one assay but decreases it in another, evaluate off-target effects using proteome-wide profiling (e.g., kinome screens) or crystallography to identify alternative binding modes .
Q. What experimental designs are recommended for studying metabolic stability?
Methodological Answer:
- In Vitro Models : Use liver microsomes (human or rodent) with NADPH cofactors to measure half-life (t₁/₂).
- Metabolite Identification : Employ LC-MS/MS to detect oxidative metabolites (e.g., N-deethylation or pyrimidine ring hydroxylation) .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. How can researchers validate the compound’s selectivity across related enzyme isoforms?
Methodological Answer:
- Panel Screening : Test against isoform-rich panels (e.g., PDE1–11 for phosphodiesterase inhibitors) at 10 µM concentration.
- Kinetic Studies : Determine Kᵢ values using fluorescence-based assays (e.g., cAMP/cGMP hydrolysis for PDEs) .
- Structural Insights : Compare X-ray crystallography data of the compound bound to target vs. off-target enzymes to identify selectivity-determining residues .
Data Contradiction & Reproducibility
Q. How should discrepancies in biological activity between academic studies be investigated?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds.
- Batch Analysis : Compare multiple synthetic batches via HPLC/NMR to rule out impurity-driven effects .
- Collaborative Validation : Share samples with independent labs for blinded retesting .
Q. What protocols ensure reproducibility in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy.
- Quality by Design (QbD) : Define critical parameters (e.g., temperature ±2°C, solvent purity ≥99.9%) using DOE (design of experiments) .
- Documentation : Provide detailed spectral data and crystallization conditions (e.g., ethanol/water ratios) in supplementary materials .
Advanced Applications
Q. Can this compound serve as a photoaffinity probe for target identification?
Methodological Answer: Yes, with modifications:
- Probe Design : Introduce a diazirine or benzophenone group into the propanamide side chain.
- Photoactivation : Irradiate at 365 nm (benzophenone) or 350 nm (diazirine) to crosslink with target proteins.
- Pull-Down Assays : Use streptavidin beads for enrichment, followed by LC-MS/MS for protein identification .
Q. What strategies enable its use in in vivo imaging?
Methodological Answer:
- Fluorescent Tagging : Conjugate with Cy5 or FITC via the amine group, ensuring emission spectra (>650 nm) minimize tissue autofluorescence.
- PET Imaging : Synthesize ¹⁸F-labeled analogs by replacing methyl groups with ¹⁸F-fluorine using nucleophilic aromatic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
